Tert-butyl 4-ethynylpiperidine-1-carboxylate
Description
tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6) is a piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. Its ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for constructing complex molecules such as covalent inhibitors . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, while allowing facile deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield 4-ethynylpiperidine .
Properties
IUPAC Name |
tert-butyl 4-ethynylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWDZDWSJJFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573995 | |
| Record name | tert-Butyl 4-ethynylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287192-97-6 | |
| Record name | tert-Butyl 4-ethynylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-ethynylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sonogashira Coupling with tert-Butyl 4-Iodopiperidine-1-Carboxylate
The Sonogashira reaction is a cornerstone for introducing ethynyl groups into aromatic and aliphatic systems. A patent by EP0414422A2 highlights the utility of tert-butyl 4-iodopiperidine-1-carboxylate as a substrate for palladium-catalyzed cross-coupling. While the original application focused on radical cyclizations, the iodide’s reactivity enables coupling with terminal alkynes under standard Sonogashira conditions:
Reagents :
Outcome :
Nucleophilic Substitution of Tosylate Intermediates
Tosylation of N-Boc-4-Hydroxypiperidine
A method detailed in CN104628625A synthesizes N-Boc-4-hydroxypiperidine via sodium borohydride reduction of N-Boc-4-piperidone. Subsequent tosylation and substitution with lithium acetylide introduces the ethynyl group:
Procedure :
Yield : 68–72% after column chromatography (hexane/EtOAc 4:1).
Direct Alkyne Addition to N-Boc-4-Piperidone
Grignard Addition and Dehydration
A two-step approach converts N-Boc-4-piperidone to the target compound via Grignard addition and dehydration:
Grignard Reaction :
Dehydration :
- Overall Yield : 55–60% (GC purity >90%).
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Side Reactions :
- Catalyst Costs :
Industrial-Scale Considerations
- Process Safety :
- Purification :
- Column chromatography (hexane/EtOAc) remains standard, but crystallization from n-hexane offers scalable alternatives.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are commonly used.
Substitution: Nucleophiles such as amines or halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-ethynylpiperidine-1-carboxylate is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperidine Derivatives
Key Observations:
- Functional Group Diversity: Amino and pyridinyl groups (CAS 1707580-61-7) introduce hydrogen-bonding capabilities and basicity, unlike the nonpolar ethynyl group .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Findings:
- Solubility: Boc-protected derivatives (e.g., ethynyl, formyl) are generally soluble in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) . Polar groups (e.g., hydroxyl, amino) increase water solubility but reduce compatibility with nonpolar media .
- Stability : The Boc group stabilizes piperidine derivatives under basic conditions but is cleaved by strong acids (e.g., TFA) . Aldehyde-containing derivatives (CAS 142374-19-4) are less stable due to oxidation sensitivity .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Tert-butyl 4-ethynylpiperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if dust or aerosols are generated .
- Ventilation : Use fume hoods for reactions involving volatile byproducts .
- Storage : Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas away from direct sunlight .
- Waste Disposal : Segregate chemical waste and use licensed hazardous waste disposal services to comply with environmental regulations .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Synthesize the piperidine core via Boc-protection of 4-aminopiperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) under anhydrous conditions .
- Step 2 : Introduce the ethynyl group via Sonogashira coupling or nucleophilic substitution. Catalysts like Pd(PPh₃)₄ and CuI are critical for cross-coupling efficiency .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product, followed by recrystallization for higher purity .
Q. How should researchers address the lack of toxicity data for this compound?
- Methodological Answer :
- In Silico Prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity .
- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to preliminarily assess biological risks .
- Controlled Handling : Assume high hazard potential and implement strict exposure controls until empirical data is available .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Compare Pd/C, Pd(OAc)₂, and PdCl₂(PPh₃)₂ in Sonogashira coupling. PdCl₂(PPh₃)₂ often provides higher yields (>75%) due to reduced side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require lower temperatures (0–25°C) to prevent Boc-group cleavage .
- Reaction Monitoring : Use TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and LC-MS to track intermediate formation and adjust stoichiometry .
Q. What analytical techniques are most effective in characterizing this compound and resolving structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl, δ 2.8 ppm for piperidine protons) confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 264.1702) .
- X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives .
Q. How can contradictory data on the compound’s stability in acidic/basic media be reconciled?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct kinetic assays (HPLC monitoring) under controlled pH (1–14). Boc-protected piperidines typically degrade at pH <2 or >12 .
- Degradation Pathway Analysis : Identify byproducts (e.g., piperidine or CO₂ release) via GC-MS to clarify decomposition mechanisms .
- Controlled Storage : Buffer solutions (pH 7–8) and inert atmospheres (N₂) mitigate hydrolysis .
Q. What strategies enhance the compound’s utility as a building block in drug discovery?
- Methodological Answer :
- Click Chemistry : Use the ethynyl group for CuAAC reactions with azides to generate triazole-linked pharmacophores .
- Protection/Deprotection : Boc-group removal (TFA/CH₂Cl₂) yields free amines for subsequent functionalization (e.g., amidation, sulfonylation) .
- Structure-Activity Relationship (SAR) : Modify the piperidine scaffold to probe receptor binding (e.g., opioid or kinase targets) .
Data Gaps and Mitigation
Q. How should researchers address the absence of ecological toxicity data for this compound?
- Methodological Answer :
- Bioaccumulation Modeling : Apply EPI Suite to estimate log P (predicted ~2.5) and bioaccumulation potential .
- Microtox Assays : Test acute toxicity on Vibrio fischeri to estimate EC₅₀ values for aquatic risk assessment .
- Precautionary Measures : Treat as a persistent organic pollutant (POP) until empirical data confirms degradability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
